4-Chloro-3-methoxy-6-phenylpicolinic acid
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Overview
Description
4-Chloro-3-methoxy-6-phenylpicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 3rd position, and a phenyl group at the 6th position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-6-phenylpicolinic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable picolinic acid derivative followed by methoxylation and phenylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-6-phenylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen or other substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
4-Chloro-3-methoxy-6-phenylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-6-phenylpicolinic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpicolinic acid: Similar structure but lacks the chloro and methoxy groups.
4-Chloro-3-methylphenoxyacetic acid: Contains a chloro group and a phenyl ring but differs in the overall structure.
Uniqueness
4-Chloro-3-methoxy-6-phenylpicolinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C13H10ClNO3 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
4-chloro-3-methoxy-6-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-9(14)7-10(15-11(12)13(16)17)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17) |
InChI Key |
YRUVREKRTJMCSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1Cl)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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